
1-Nonadecen-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonadecen-10-ol is an organic compound with the molecular formula C19H38O It is a long-chain unsaturated alcohol, specifically a nonadecenol, which means it has a double bond in its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Nonadecen-10-ol can be synthesized through several methods. One common approach involves the reduction of 1-Nonadecen-10-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-Nonadecene followed by hydrogenation. This process involves the addition of a formyl group (CHO) to the double bond of 1-Nonadecene using a catalyst such as rhodium or cobalt, followed by reduction to form the alcohol.
Análisis De Reacciones Químicas
Types of Reactions
1-Nonadecen-10-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-Nonadecen-10-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 1-Nonadecanol using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 1-Nonadecen-10-one.
Reduction: 1-Nonadecanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Nonadecen-10-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have shown its role in modulating the microenvironment of certain biological tissues.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Nonadecen-10-ol involves its interaction with cellular pathways and molecular targets. It has been shown to enhance inflammation through the upregulation of inflammatory cytokines such as IL-1β, IL-6, and IL-12A . Additionally, it induces mesenchymal-epithelial transition (MET) by upregulating E-cadherin and downregulating N-cadherin in periodontal ligament fibroblasts .
Comparación Con Compuestos Similares
Similar Compounds
1-Nonadecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
1-Nonadecanol: A saturated alcohol with the same carbon chain length but without the double bond.
10-Undecen-1-ol: A shorter chain unsaturated alcohol with similar chemical properties.
Uniqueness
1-Nonadecen-10-ol is unique due to its combination of a long carbon chain, a double bond, and a hydroxyl group
Propiedades
Número CAS |
862844-62-0 |
|---|---|
Fórmula molecular |
C19H38O |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
nonadec-1-en-10-ol |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h3,19-20H,1,4-18H2,2H3 |
Clave InChI |
BPFWIXBDBRZCSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


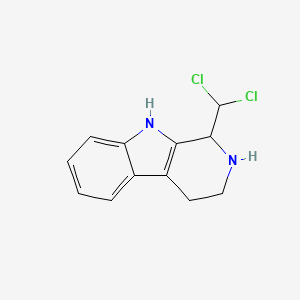
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
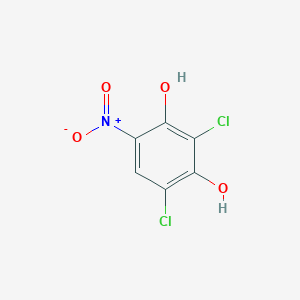
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
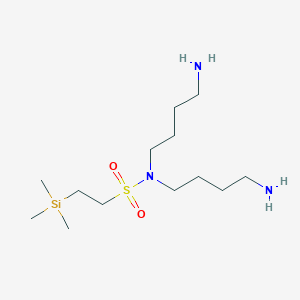
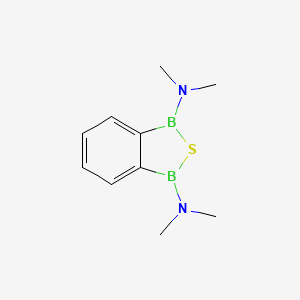
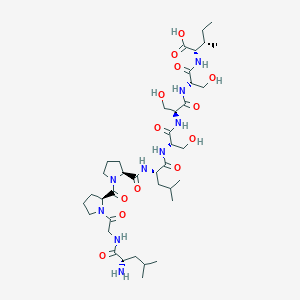
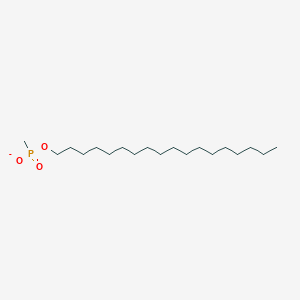
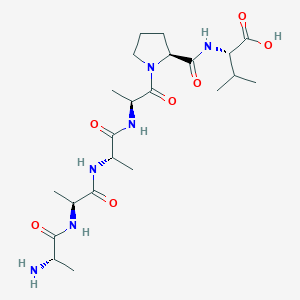
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
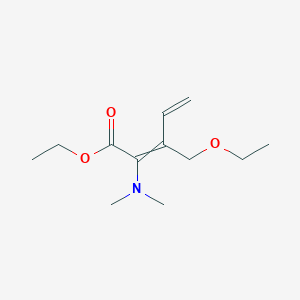
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
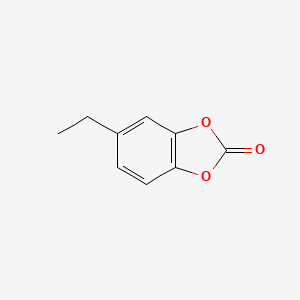
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)
